molecular formula C9H15BrN4O B13545810 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

Cat. No.: B13545810
M. Wt: 275.15 g/mol
InChI Key: JAZZQFMLYNPHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide is a brominated pyrazole derivative with a molecular weight of 276.13 g/mol (CAS: 1247052-27-2). The compound features a central pyrazole ring substituted with a bromine atom at the 4-position, a methylamino group, and a methyl-substituted butanamide side chain.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C9H15BrN4O/c1-9(12-2,8(11)15)3-4-14-6-7(10)5-13-14/h5-6,12H,3-4H2,1-2H3,(H2,11,15)

InChI Key

JAZZQFMLYNPHIN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)Br)(C(=O)N)NC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole Intermediate

Method:

  • Starting Material: 1,3-Dicarbonyl compounds (e.g., acetylacetone) are reacted with hydrazine derivatives under acidic or basic conditions to generate pyrazole rings.
  • Bromination: The pyrazole core is brominated selectively at the 4-position using N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, under controlled temperature (0-25°C).

Reaction Conditions:

Parameter Details
Reagents Hydrazine derivative, NBS
Solvent DMF or acetonitrile
Temperature 0-25°C
Duration 2-4 hours

Outcome: Formation of 4-bromo-1H-pyrazole with high regioselectivity.

Functionalization of Pyrazole with Amino Groups

Method:

  • Nucleophilic substitution: The brominated pyrazole undergoes nucleophilic substitution with methylamine in the presence of a base such as potassium carbonate or sodium hydride.
  • Conditions: Reflux in ethanol or methanol, with an inert atmosphere to prevent oxidation.

Reaction Conditions:

Parameter Details
Reagents Methylamine (gas or solution), base
Solvent Ethanol or methanol
Temperature Reflux (~60-80°C)
Duration 4-8 hours

Outcome: Introduction of the methylamino group at the 4-position.

Construction of the Butanamide Backbone

Method:

  • Alkylation: The methylated pyrazole derivative is reacted with a suitable electrophile, such as a halogenated butanoyl chloride, to introduce the butanamide chain.
  • Amide Formation: The reaction of the acyl chloride with methylamine yields the methylamino-functionalized butanamide.

Reaction Conditions:

Parameter Details
Reagents Butanoyl chloride, methylamine
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0-25°C
Duration 2-4 hours

Outcome: Formation of the core butanamide with methyl and methylamino substituents.

Final Coupling and Purification

Method:

  • The intermediate is purified via column chromatography or recrystallization.
  • Final coupling involves activating the carboxyl group (if present) with coupling agents such as diethyl phosphorocyanidate or oxalyl chloride, followed by reaction with methylamine.

Reaction Conditions:

Parameter Details
Reagents Coupling agents, methylamine
Solvent DCM, DMF
Temperature 0-25°C
Duration 2-6 hours

Outcome: The target compound 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide with high purity.

Data Tables Summarizing Reaction Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
1. Pyrazole Bromination NBS, hydrazine derivative DMF 0-25°C 2-4 hrs ~80 Regioselective bromination
2. Amination Methylamine, base Ethanol Reflux 4-8 hrs ~75 Nucleophilic substitution
3. Backbone Construction Butanoyl chloride, methylamine DCM 0-25°C 2-4 hrs ~70 Amide formation
4. Final Coupling Coupling agent, methylamine DCM 0-25°C 2-6 hrs ~65 Purification yields

Notes on Optimization and Verification

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amidation: The butanamide moiety can participate in amidation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can form halogen bonds with target proteins, while the methylamino and butanamide groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide Pyrazole 4-Bromo, methylamino, butanamide 276.13 Amide, amine, bromoheterocycle
Compound 16 (Molecules, 2013) Pyrazole 4-Bromo, sulfonamide, tetrahydroindolone 620.36 Sulfonamide, ketone, bromoheterocycle
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone 4-Bromo, bromomethyl, isopropylphenyl 331 (M+H)+ Ketone, bromoalkyl, aryl
4-(5-Bromothiazol-2-yl)butan-1-amine Thiazole 5-Bromo, butanamine 235.14 Amine, bromoheterocycle
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Pyrazole 4-Bromo, methyl ester 215.06 (calc.) Ester, bromoheterocycle

Key Observations:

  • Functional Groups: The butanamide group in the target compound contrasts with sulfonamide (Compound 16), ester (), and amine () moieties in analogs. These differences influence hydrogen-bonding capacity and solubility .
  • Bromine Substitution: All compounds feature bromine at the 4- or 5-position of the heterocycle, which may enhance electrophilic reactivity or serve as a handle for further derivatization .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) Yield (%) IR/NMR Highlights
4-(4-Bromo-1H-pyrazol-1-yl)-...butanamide N/A N/A InChIKey provided; no spectral data
Compound 16 200–201 79.3 IR: 1653 cm⁻¹ (C=O), 3433 cm⁻¹ (NH₂); 1H-NMR: δ 9.02 (NH)
Compound 17 129–130 82.4 IR: 1670 cm⁻¹ (C=O), 3385 cm⁻¹ (NH₂); 1H-NMR: δ 11.06 (NH)
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate N/A N/A LC/MS: m/z 215 (M+H)+ (calculated)

Key Observations:

  • Thermal Stability: The higher melting point of Compound 16 (200–201°C) vs. Compound 17 (129–130°C) suggests stronger intermolecular forces (e.g., hydrogen bonding via sulfonamide) compared to the target compound, for which data are lacking .
  • Spectral Signatures: The absence of spectral data for the target compound limits direct comparison, but analogs show characteristic peaks for C=O (1650–1670 cm⁻¹) and NH/NH₂ groups (3250–3450 cm⁻¹) in IR, consistent with amide/sulfonamide functionalities .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide, with the CAS number 1247560-16-2, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H11BrN4
  • Molecular Weight : 243.10 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Research indicates that compounds containing the pyrazole moiety can exhibit diverse pharmacological effects, including anti-inflammatory, antifungal, and anticancer activities.

  • Inhibition of Enzymatic Activity : Studies have shown that pyrazole derivatives can inhibit various enzymes involved in metabolic pathways. For instance, certain analogs have been demonstrated to inhibit the activity of phosphoinositide 4-kinase (PIP4K), which is crucial in cancer cell signaling pathways .
  • Antimicrobial Properties : The presence of bromine in the structure enhances the compound's ability to disrupt microbial cell membranes, thereby exhibiting antimicrobial effects. This has been particularly noted in studies involving bacterial strains resistant to conventional antibiotics.
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionInhibits PIP4K activity; potential use in cancer therapy
AntimicrobialEffective against antibiotic-resistant bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in cell cultures
CytotoxicityExhibits selective cytotoxic effects on cancer cells without affecting normal cells

Notable Research

A dissertation from Virginia Commonwealth University explored the development of screening assays for compounds like this compound, highlighting its potential as an inhibitor of Type III secretion systems in pathogenic bacteria . This study emphasized the compound's role in modulating bacterial virulence factors.

Q & A

Q. How can researchers optimize the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide?

Methodological Answer: The compound can be synthesized via multi-step reactions, including Mannich reactions for introducing the methylamino group and coupling bromo-pyrazole derivatives. For example:

  • Step 1: Use Mannich conditions (e.g., formaldehyde, methylamine) to functionalize the butanamide backbone .
  • Step 2: Couple 4-bromo-1H-pyrazole via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig). Purity optimization (>97%) can be achieved using preparative HPLC or recrystallization, as described for analogous bromo-pyrazole derivatives .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) is standard, as used for brominated pyrazole analogs .
  • Structural Confirmation:
    • NMR Spectroscopy: Assign peaks for bromo-pyrazole (δ 7.5–8.5 ppm for aromatic protons) and methylamino groups (δ 2.2–3.0 ppm).
    • Mass Spectrometry: Validate molecular weight (e.g., HRMS for [M+H]+ ion).
    • X-ray Crystallography: Resolve ambiguities in stereochemistry, as demonstrated for related pyrazole-triazole hybrids .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

Methodological Answer:

  • Solubility Screening: Test solvents like DMSO, ethanol, or aqueous buffers (pH 4–9). For low solubility, use co-solvents (e.g., PEG-400) or micellar formulations.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation, referencing protocols for similar bromoamides .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR and IR data with computational tools (e.g., DFT calculations for predicted vibrational frequencies).
  • Single-Crystal X-ray Diffraction: Resolve stereochemical ambiguities, as applied to pyrazole-oxadiazole hybrids .
  • Dynamic NMR: Investigate rotational barriers of the methylamino group if splitting patterns are inconsistent .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach from Project INCHEMBIOL :

  • Phase 1 (Lab): Assess hydrolysis, photolysis, and biodegradation under controlled conditions (OECD 301/302 guidelines).
  • Phase 2 (Field): Monitor soil/water distribution using LC-MS/MS. Include abiotic (pH, temperature) and biotic (microbial activity) variables.
  • Data Modeling: Use fugacity models to predict long-term environmental partitioning.

Q. How can researchers elucidate the pharmacological mechanisms of this compound?

Methodological Answer:

  • Target Identification: Perform kinase profiling or affinity chromatography with tagged analogs.
  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .
  • In Silico Docking: Map interactions with target proteins (e.g., PyRx AutoDock Vina) and validate via site-directed mutagenesis .

Q. What strategies mitigate stability issues during long-term storage or biological assays?

Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under inert gas (argon) at -80°C.
  • Protect from Light: Use amber vials to prevent photodegradation, critical for bromoaromatic compounds .
  • Additive Screening: Include antioxidants (e.g., BHT) or chelating agents (EDTA) in buffer formulations .

Q. How does the bromo-pyrazole moiety influence the compound’s reactivity compared to non-halogenated analogs?

Methodological Answer:

  • Electrophilicity: The bromine atom enhances electrophilic aromatic substitution (e.g., Suzuki coupling) but may reduce metabolic stability.
  • Comparative Studies: Synthesize non-brominated analogs and compare reaction kinetics (e.g., SNAr rates) or biological activity, as seen in pyrazole-oxadiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.